Dimethoxy(phenyl)methanol
Overview
Description
Dimethoxy(phenyl)methanol, also known as (3,4-dimethoxyphenyl)methanol, is a member of the class of benzyl alcohols. It is characterized by the substitution of hydrogen atoms at positions 3 and 4 of the phenyl group with methoxy groups. This compound is commonly used in various chemical and biological applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethoxy(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of methanol with paraformaldehyde in the presence of a molecularly defined nickel (II) complex as a catalyst. This reaction proceeds under mild and neutral conditions, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of methanol over heterogeneous mixed metal surfaces of selective oxidation catalysts. This method is preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dimethoxy(phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using lignin peroxidase, resulting in the formation of veratraldehyde.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Oxidation: Veratraldehyde
Reduction: Corresponding alcohol derivatives
Substitution: Various substituted benzyl alcohols
Scientific Research Applications
Dimethoxy(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a fungal metabolite and is involved in the metabolic reactions of certain fungi.
Industry: Utilized in the production of perfumes, cosmetics, and as a solvent in organic synthesis.
Mechanism of Action
The mechanism of action of dimethoxy(phenyl)methanol involves its interaction with specific enzymes and molecular targets. For example, it stabilizes lignin peroxidase and promotes the enzyme’s ability to oxidize various substrates. This interaction is crucial for its role in fungal ligninolysis .
Comparison with Similar Compounds
Veratryl alcohol: Shares a similar structure but differs in the position of methoxy groups.
3,4-Dimethoxybenzyl alcohol: Another closely related compound with similar chemical properties.
Uniqueness: Dimethoxy(phenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to stabilize lignin peroxidase and its role as a fungal metabolite set it apart from other similar compounds .
Properties
IUPAC Name |
dimethoxy(phenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-9(10,12-2)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWKALYSJJBYDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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